amine CAS No. 1307634-07-6](/img/structure/B2966071.png)

[2-(Piperazin-1-yl)ethyl](propan-2-yl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

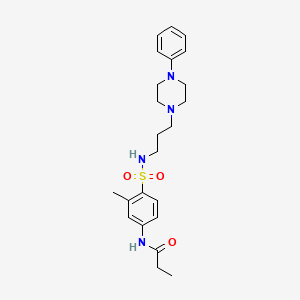

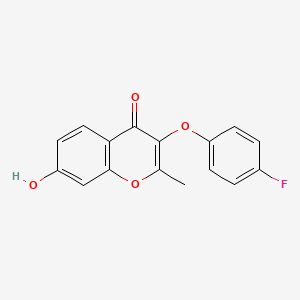

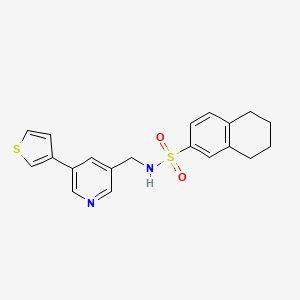

“2-(Piperazin-1-yl)ethylamine” is a chemical compound that contains a total of 33 bonds, including 12 non-H bonds, 4 rotatable bonds, 1 six-membered ring, 2 secondary amines (aliphatic), and 1 tertiary amine (aliphatic) .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of the compound “1-[2,3-Bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea” was reported, starting from "2,3-bis(tetradecyloxy)propan-1-amine" . Another study reported the synthesis of a new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives through a multi-step procedure .Molecular Structure Analysis

The molecular structure of “2-(Piperazin-1-yl)ethylamine” includes a six-membered ring and both secondary and tertiary aliphatic amines . The compound “2-(1-Piperazinyl)ethylamine” has a molecular weight of 129.20 .Physical And Chemical Properties Analysis

The compound “2-(1-Piperazinyl)ethylamine” has a density of 0.983 - 0.987 at 20°C/4°C .Applications De Recherche Scientifique

Synthesis and Characterization

- Compound Synthesis : A study reported the synthesis of 1-[2,3-bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea starting from 2,3-bis(tetradecyloxy)propan-1-amine. This compound was characterized using 1H-NMR, 13C-NMR, and ESI/MS analysis (Grijalvo, Nuñez, & Eritja, 2015).

Chemical Properties and Reactions

- Palladium-Catalyzed Synthesis : A study detailed a palladium-catalyzed reaction of ethyl 3-(o-trifluoroacetamidophenyl)-1-propargyl carbonate with piperazines, yielding 2-(piperazin-1-ylmethyl)indoles in excellent yields. This process also worked well with other secondary amines (Ambrogio, Cacchi, & Fabrizi, 2006).

Industrial Applications

CO2 Capture : Piperazine, a derivative of 2-(Piperazin-1-yl)ethylamine, shows significant resistance to thermal degradation and oxidation, making it advantageous for CO2 capture by absorption/stripping in carbon dioxide capture processes (Freeman, Davis, & Rochelle, 2010).

Amine Volatility in CO2 Capture : In another study related to CO2 capture, the volatility of amines including piperazine was analyzed. Excessive volatility of amines can result in economic losses and environmental impacts in CO2 capture processes (Nguyen, Hilliard, & Rochelle, 2010).

Environmental Science

- Carbon Dioxide Absorption : Research has been conducted on mixtures of different types of amine solutions, including piperazine, for their CO2 removal performances at atmospheric pressure. The addition of an activator like piperazine was found to enhance absorption performances (Dubois & Thomas, 2011).

Polymer Science

- Polymeric Membranes for CO2 Capture : Piperazine and its derivatives have been used to enhance CO2 separation performance in polymeric membranes. These membranes show high CO2 separation performance, particularly under humidity (Taniguchi et al., 2020).

These applications demonstrate the versatility of 2-(Piperazin-1-yl)ethylamine in various scientific and industrial contexts, particularly in synthesis, chemical reactions, environmental science, and polymer technology.

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity . They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Mode of Action

Based on the known activities of similar compounds, it can be inferred that this compound may interact with its targets, such as dopamine and serotonin receptors, leading to changes in neurotransmitter levels and neuronal activity .

Biochemical Pathways

Given the known activities of similar compounds, it is likely that this compound affects pathways related to neurotransmission, particularly those involving dopamine and serotonin .

Pharmacokinetics

The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .

Result of Action

It is known that similar compounds can have antimicrobial activity , and can result in cell disruption .

Action Environment

It is known that the biological activity of similar compounds can be influenced by various factors, including the presence of other substances, ph, temperature, and the specific characteristics of the biological system in which they are acting .

Propriétés

IUPAC Name |

N-(2-piperazin-1-ylethyl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3/c1-9(2)11-5-8-12-6-3-10-4-7-12/h9-11H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANQQOKIDSNGXBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCN1CCNCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-methylthiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2965989.png)

![2-{(3aR)-3a-methyl-5-oxo-1-[3-(trifluoromethyl)benzoyl]octahydropyrrolo[2,3-b]pyrrol-2-yl}phenyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2965997.png)

![4-methoxy-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2966002.png)

![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid](/img/structure/B2966009.png)